N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide
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Overview
Description
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- N-Protecting Group Development : The 3,4-dimethoxybenzyl group has been explored as a novel N-protecting group for thiazetidine derivatives, showcasing its potential in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
- Synthesis of Novel Compounds : New N-substituted benzyl/phenyl derivatives based on the 3,4-dimethoxybenzamide structure have been synthesized, demonstrating the adaptability of this compound in creating diverse biologically active molecules (Ahmad et al., 2012).
Biological Activity
- Antifungal Activity : N-substituted benzamides with structural similarities to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide have shown promising antifungal properties, suggesting potential applications in agriculture and medicine (Raffa et al., 2002).
- Antitumor Activity : Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, which share structural features with the compound of interest, have exhibited considerable antitumor activity against various cancer cell lines, indicating potential applications in oncology (Yurttaş et al., 2015).
Material Science
- Polybenzoxazine Synthesis : Studies on phenylnitrile functional benzoxazine monomers, which are structurally related to this compound, have shown improved thermal stability, suggesting utility in advanced material science (Qi et al., 2009).
Optical Properties
- Organic Light-Emitting Diodes (OLEDs) : Analogues of this compound have been investigated for their potential use in OLEDs, indicating the compound’s relevance in the development of electronic and photonic devices (Ko et al., 2001).
Mechanism of Action
Target of Action
The primary targets of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide are currently under investigation. As a novel compound, its specific targets and their roles in cellular processes are subjects of ongoing research .
Mode of Action
It is believed to interact with its targets in a manner that alters cellular processes, but the specifics of these interactions and the resulting changes are still being studied .
Biochemical Pathways
Given the compound’s structure and known properties, it is likely to influence multiple pathways, leading to downstream effects that could include changes in cell signaling, metabolism, or other cellular functions .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently under study. These properties will have a significant impact on the compound’s bioavailability and its potential as a therapeutic agent.
Result of Action
As research progresses, it is expected that a clearer picture of these effects will emerge, providing valuable insights into the compound’s potential uses and mechanisms of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and carries out its functions.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-17-10-5-14(13-18(17)26-2)19(22)20-15-6-8-16(9-7-15)21-11-3-4-12-27(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIXYRHVVPNUKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.